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Compound of Interest

Compound Name: P 1060

Cat. No.: B1215913 Get Quote

In-Depth Technical Guide: P-1060
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on P-1060, a

potassium channel opener. Due to the limited publicly accessible information, this document

focuses on compiling the known details regarding its chemical identity and mechanism of

action, while highlighting the current gaps in solubility and stability data.

Chemical Identity and Properties
P-1060 is a cyanoguanidine derivative developed by LEO Pharma A/S. It is identified by the

following:

Chemical Name: N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridinylguanidine

CAS Number: 60559-98-0 (Note: Some sources may also reference CAS 60559-94-6, which

appears to be related and warrants further clarification)

Molecular Formula: C₁₂H₁₇N₅

Molecular Weight: 231.3 g/mol

Structure:

Caption: Chemical structure of P-1060.
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Solubility Data
Quantitative solubility data for P-1060 in various solvents is not readily available in the public

domain. Based on its chemical structure, which contains both polar (pyridine, cyanoguanidine)

and non-polar (tert-amyl) moieties, its solubility is expected to vary across different solvent

classes.

Table 1: Qualitative Solubility Profile of P-1060 (Predicted)

Solvent Class Predicted Solubility Rationale

Polar Protic Likely soluble

Potential for hydrogen bonding

with the amine and nitrile

groups.

Polar Aprotic Likely soluble
Dipole-dipole interactions with

the polar functional groups.

Non-polar Limited solubility

The non-polar tert-amyl group

may provide some solubility,

but the polar regions dominate.

Aqueous (pH-dependent) Variable

The pyridine nitrogen can be

protonated at acidic pH,

potentially increasing aqueous

solubility.

Experimental Protocol for Solubility Determination (General Method):

A standard method for determining the solubility of a compound like P-1060 involves the shake-

flask method (OECD Guideline 105).
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Start

Prepare saturated solutions of P-1060 in various solvents

Equilibrate at a constant temperature (e.g., 25°C) with agitation

Separate solid and liquid phases (centrifugation/filtration)

Analyze the concentration of P-1060 in the supernatant (e.g., by HPLC-UV)

Determine solubility (mg/mL or mol/L)

End

Click to download full resolution via product page

Caption: General workflow for solubility determination.

Stability Data
Detailed stability data for P-1060, including its degradation pathways and shelf-life under

various conditions, is not publicly available. As a cyanoguanidine derivative, it may be

susceptible to hydrolysis, particularly under strong acidic or basic conditions.
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Table 2: Potential Stability Concerns for P-1060

Condition Potential Degradation Pathway

Acidic pH Hydrolysis of the cyanoguanidine group.

Basic pH Hydrolysis of the cyanoguanidine group.

Oxidative Stress
Oxidation of the pyridine ring or other

susceptible moieties.

Photostability
Potential for photodegradation upon exposure to

UV or visible light.

Temperature Thermal degradation at elevated temperatures.

Experimental Protocol for Stability Testing (General Method):

Forced degradation studies are typically performed to understand the stability of a drug

substance. This involves subjecting the compound to stress conditions as outlined in ICH

Q1A(R2) guidelines.
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Start

Expose P-1060 to stress conditions (acid, base, peroxide, light, heat)

Analyze samples at time points using a stability-indicating method (e.g., HPLC)

Identify and characterize major degradation products (e.g., by LC-MS)

Elucidate degradation pathways

End

Click to download full resolution via product page

Caption: General workflow for forced degradation studies.

Mechanism of Action and Signaling Pathway
P-1060 is classified as a potassium channel opener. These agents function by increasing the

permeability of potassium channels in the cell membrane. The resulting efflux of potassium

ions leads to hyperpolarization of the cell membrane, making it more difficult for the cell to

depolarize and reducing cellular excitability. This mechanism is particularly relevant in smooth

muscle cells, leading to vasodilation, and in neurons, where it can have neuroprotective effects.
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Caption: Signaling pathway of potassium channel openers.

Summary and Future Directions
P-1060 is a potassium channel opener with a defined chemical structure. However, a

significant gap exists in the publicly available literature regarding its quantitative solubility and

stability data. For drug development professionals, obtaining this information through
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experimental studies is a critical next step. The provided general experimental protocols for

solubility and stability testing can serve as a foundation for such investigations. Further

research into the specific subtype of potassium channels targeted by P-1060 would also

provide a more detailed understanding of its pharmacological profile. Researchers are

encouraged to consult patent literature from LEO Pharma from the period of P-1060's

development for potentially more detailed, albeit less accessible, information.

To cite this document: BenchChem. [P 1060 solubility and stability data]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215913#p-1060-
solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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